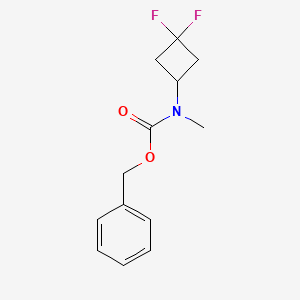
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15F2NO2 . It has a molecular weight of 255.26 . The compound is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a 3,3-difluorocyclobutyl group . The compound contains a total of 31 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 (thio-) carbamate .Physical And Chemical Properties Analysis
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate has a molecular weight of 241.24 . The compound is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination
Research highlights the application of related structural motifs in enantioselective catalysis. For instance, a study explored the Gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes, demonstrating how catalysts can induce high enantioselectivity in the formation of complex molecules, which is a fundamental process in synthetic organic chemistry (Zhang, Bender, & Widenhoefer, 2007).
Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks
Another study detailed the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, a key synthetic strategy for producing a variety of functionalized compounds, including those with carbamate groups. This approach demonstrates the versatility of 3,3-difluorocyclobutyl motifs in synthesizing a wide array of chemical entities for further applications (Ryabukhin et al., 2018).
Stabilization of Polyurethane to Thermal Degradation
In the context of materials science, the substitution of hydrogen in the carbamate group with alkyl groups, such as methyl or benzyl, was shown to significantly enhance the thermal stability of polyurethanes. This research provides insights into how chemical modifications can improve the performance of polymeric materials (Beachell & Son, 1964).
Novel Syntheses and Applications in Organic Chemistry
The exploration of novel synthetic pathways for carbamates and their applications in organic chemistry has been a subject of continuous interest. Studies have developed efficient methods for the synthesis of carbamates, showcasing their potential in creating a variety of biologically active compounds and materials with unique properties (Lanzillotto et al., 2015).
One-Pot Synthesis of Carbamates from Amines, CO2, and Alcohols
Research on heterogeneous catalysts, such as CeO2, has enabled the efficient one-pot synthesis of carbamates from amines, CO2, and alcohols. This method represents an environmentally friendly approach to carbamate synthesis, highlighting the potential for sustainable chemical processes (Honda et al., 2011).
Eigenschaften
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-16(11-7-13(14,15)8-11)12(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDVFJSXZJYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)
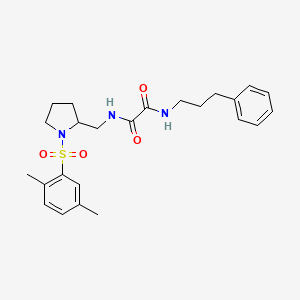
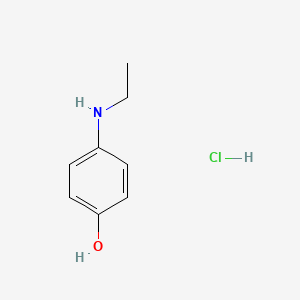

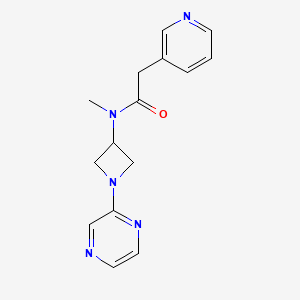
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)
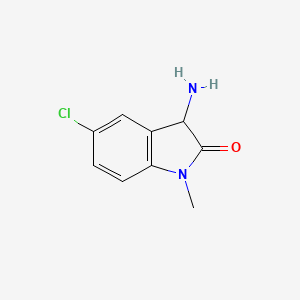
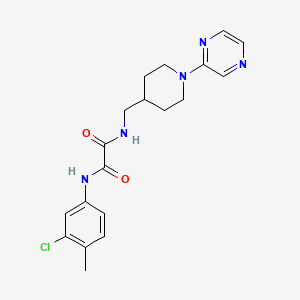
![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)
![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)